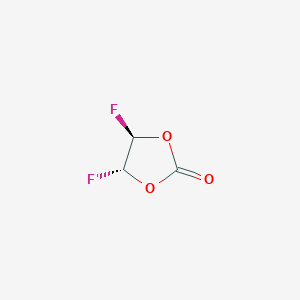

trans-4,5-Difluoro-1,3-dioxolan-2-one

Description

Contextualization within the Landscape of Fluorinated Cyclic Carbonates

Fluorinated cyclic carbonates represent a pivotal class of organic compounds utilized primarily as solvents and additives in the electrolytes of lithium-ion batteries. acs.org The strategic substitution of hydrogen atoms with fluorine in the molecular structure of traditional carbonate solvents, such as ethylene (B1197577) carbonate (EC), imparts several advantageous properties. nih.gov Fluorination is known to enhance the electrochemical stability of the electrolyte, particularly its resistance to oxidation at high voltages. acs.org This makes fluorinated carbonates crucial for the development of next-generation high-energy-density batteries. acs.orgnih.gov These compounds are instrumental in forming a stable and effective solid electrolyte interphase (SEI) on the surface of battery electrodes, a critical factor for ensuring long cycle life and safety. acs.org

Significance of trans-4,5-Difluoro-1,3-dioxolan-2-one in Contemporary Materials Science and Electrochemistry

The trans isomer of 4,5-Difluoro-1,3-dioxolan-2-one has garnered particular acclaim for its role as a high-performance electrolyte additive. nih.gov Its primary significance lies in its ability to form a robust and stable, lithium fluoride (B91410) (LiF)-rich SEI on the anode of lithium-ion and lithium-metal batteries. nih.govnih.gov This LiF-rich interface is mechanically rigid and boasts high ionic conductivity, which is crucial for mitigating the challenges associated with next-generation anode materials like silicon. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₂F₂O₃ | nih.gov |

| Molecular Weight | 124.04 g/mol | nih.gov |

| Appearance | Clear liquid | nih.gov |

| CAS Number | 311810-76-1 | nih.gov |

| Benefit | Underlying Mechanism | Reference |

|---|---|---|

| Enhanced SEI Stability | Forms a stable, LiF-rich solid electrolyte interphase (SEI). | nih.govnih.gov |

| Improved Cycling Efficiency | The robust SEI minimizes electrolyte decomposition over repeated cycles. | nih.gov |

| Suppression of Dendrite Formation | The LiF-rich SEI constrains the growth of lithium dendrites, enhancing safety. | nih.gov |

| Reduced Interfacial Resistance | The stable interface facilitates efficient Li-ion transport. | nih.gov |

| High-Voltage Compatibility | Excellent oxidative stability makes it suitable for high-voltage battery chemistries. | nih.gov |

Stereoisomeric Considerations: Differentiating Research Implications of trans- and cis-4,5-Difluoro-1,3-dioxolan-2-one

4,5-Difluoro-1,3-dioxolan-2-one exists as two stereoisomers: trans and cis. While both share the same chemical formula, their spatial arrangement of fluorine atoms differs, which can influence their physical and electrochemical properties.

The vast majority of contemporary research and application development has centered on the trans-isomer. Its efficacy in forming a highly stable and protective SEI layer is well-documented, making it the preferred choice for enhancing the performance of lithium-ion batteries. The specific stereochemistry of the trans isomer is believed to be crucial for its favorable decomposition pathway, leading to the formation of the desirable LiF-rich interface.

In contrast, the cis-isomer, cis-4,5-Difluoro-1,3-dioxolan-2-one, is significantly less studied in the context of electrolyte additives. While some theoretical studies and synthetic routes may consider both isomers, comprehensive comparative studies on their electrochemical performance are scarce in published literature. One study has noted the melting point of the cis-isomer to be 330 K. Without more extensive research directly comparing the two, the specific implications and potential applications of the cis-isomer remain largely unexplored. The current body of evidence strongly indicates that the trans-isomer possesses the more advantageous properties for SEI formation, solidifying its position as the stereoisomer of choice in materials and electrochemistry research.

Structure

3D Structure

Properties

CAS No. |

311810-76-1 |

|---|---|

Molecular Formula |

C3H2F2O3 |

Molecular Weight |

124.04 g/mol |

IUPAC Name |

4,5-difluoro-1,3-dioxolan-2-one |

InChI |

InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H |

InChI Key |

DSMUTQTWFHVVGQ-UHFFFAOYSA-N |

SMILES |

C1(C(OC(=O)O1)F)F |

Isomeric SMILES |

[C@H]1([C@H](OC(=O)O1)F)F |

Canonical SMILES |

C1(C(OC(=O)O1)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,3 Dioxolan 2 One Systems

Established Synthetic Pathways for Fluorinated Dioxolanones

The synthesis of fluorinated dioxolanones can be broadly categorized into two main approaches: the direct fluorination of a pre-existing dioxolanone ring and the chemical transformation of non-fluorinated or partially fluorinated precursors.

Direct fluorination involves the reaction of a substrate with a potent fluorinating agent, often elemental fluorine gas (F₂). This method is a direct route to introduce fluorine into a molecule but is often accompanied by challenges such as high reactivity and lack of selectivity. google.com

Direct fluorination of 1,3-dioxolan-2-one (ethylene carbonate) with fluorine gas is a known method for producing fluorinated derivatives like 4-fluoro-1,3-dioxolan-2-one (B53678). google.comgoogle.com These reactions are highly exothermic, necessitating careful temperature control and often the use of a solvent to dissipate heat. google.com To improve selectivity and manage the reaction's energy, fluorine gas is typically diluted with an inert gas like nitrogen. google.com

Challenges in direct fluorination include potential ring-opening and fluorination at undesired positions. tennessee.edu For instance, the direct fluorination of 2-methyl-1,3-dioxolane (B1212220) can lead to a mixture of isomers and even ring-opened products. tennessee.edu The choice of fluorinating agent is also critical. While elemental fluorine is powerful, other electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor have been used for the direct fluorination of similar heterocyclic systems, sometimes offering better control and yields. academie-sciences.frnih.gov

Table 1: Examples of Direct Fluorination Conditions for Dioxolane and Related Systems

| Starting Material | Fluorinating Agent | Reaction Conditions | Product(s) | Reference |

| Ethylene (B1197577) Carbonate | Fluorine Gas | Dissolved in an organic solvent, 20-100 °C | 4-Fluoro-1,3-dioxolan-2-one | google.com |

| 1,3-Dioxolan-2-one | Fluorine Gas | Not specified | Fluorinated 1,3-dioxolan-2-one | google.com |

| 2-Methyl-1,3-dioxolane | Aerosol Fluorination | Not specified | Mixture of fluorinated isomers and ring-opened products | tennessee.edu |

| 3-Substituted 5-(1,3-dioxan-2-yl)isoxazole | N-Fluorobenzenesulfonimide (NFSI) | Base, -78 °C | 4-Fluorinated isoxazole | academie-sciences.fr |

An alternative and often more controlled approach to synthesizing fluorinated dioxolanones is through the chemical modification of precursors that are either non-fluorinated or contain other halogen atoms. This typically involves nucleophilic substitution reactions where a halogen, such as chlorine, is replaced by fluorine.

A common method is the reaction of a chlorinated precursor with a fluoride (B91410) salt. For example, 4-fluoro-1,3-dioxolan-2-one can be prepared by reacting 4-chloro-1,3-dioxolan-2-one (B1361073) with potassium fluoride. google.com Another approach involves using amine hydrofluorides as the fluorinating agent to react with a halogenated 1,3-dioxolan-2-one derivative. google.com This method has been shown to produce fluorinated products in high yield and in a shorter reaction time compared to some other techniques. google.com

Table 2: Synthesis via Derivatization of Precursors

| Precursor | Fluorinating Agent | Reaction Conditions | Product | Yield | Reference |

| Chloroethylene carbonate | Potassium Fluoride | ~24 hours | 4-Fluoro-1,3-dioxolan-2-one | Not specified | google.com |

| 4-Chloro-1,3-dioxolan-2-one | Amine hydrofluoride | 80 °C, 1 hour | 4-Fluoro-1,3-dioxolan-2-one | 75% selectivity | google.com |

Stereoselective Synthesis Approaches for trans-4,5-Difluoro-1,3-dioxolan-2-one

Achieving stereocontrol in the synthesis of this compound is crucial as the stereochemistry significantly influences the molecule's properties. The trans configuration refers to the arrangement of the two fluorine atoms on opposite sides of the dioxolanone ring.

While specific, detailed stereoselective synthetic routes for this compound are not extensively documented in the provided search results, general principles of stereoselective synthesis can be applied. The synthesis often relies on starting from a precursor that already has the desired stereochemistry or using a reaction that favors the formation of the trans isomer. For example, the addition of reagents to a double bond in a precursor molecule can be influenced by steric hindrance or the use of chiral catalysts to direct the approach of the incoming groups to form the desired trans product. The synthesis of other trans-substituted cyclic compounds, such as trans-2,5-disubstituted tetrahydrofurans, often involves the use of chiral auxiliaries or stereoselective addition reactions to control the final stereochemistry. nih.gov Similarly, the stereoselective synthesis of complex molecules like (R)-all-trans-13,14-dihydroretinol relies on key stereocontrol steps. nih.gov The synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol highlights a method for achieving high stereoselectivity in cyclic systems. mdpi.com

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

The characterization and purity verification of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of fluorinated organic molecules. ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR are used to confirm the structure and stereochemistry of this compound.

¹⁹F NMR: This is particularly informative for fluorinated compounds, providing distinct signals for fluorine atoms in different chemical environments. The coupling constants between fluorine atoms (J_FF) and between fluorine and hydrogen atoms (J_HF) are critical for determining the relative stereochemistry of the substituents on the ring. In the trans isomer, specific coupling patterns would be expected. The use of ¹⁹F-NMR has been noted in the analysis of fluorinated 1,3-dioxolan-2-one synthesis. google.com

¹H and ¹³C NMR: These spectra provide information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons on the dioxolanone ring are influenced by the electronegative fluorine atoms. NMR spectra for various non-fluorinated 1,3-dioxolan-2-one derivatives are available and serve as a reference for interpreting the spectra of their fluorinated counterparts. spectrabase.comchemicalbook.comrsc.orgrsc.org

Gas Chromatography (GC) is a standard technique for assessing the purity of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both qualitative and quantitative analysis. Commercial suppliers often report the purity of this compound as determined by GC. cymitquimica.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and structural information. The mass spectrum shows the molecular ion peak and fragmentation patterns that are characteristic of the compound's structure, further confirming its identity. The use of GC and GC/MS has been documented in the analysis of reaction mixtures during the synthesis of fluorinated 1,3-dioxolan-2-ones. google.com

Advanced Electrochemical Applications of Trans 4,5 Difluoro 1,3 Dioxolan 2 One

Role as an Electrolyte Solvent Component in High-Performance Energy Storage Devices

The strategic incorporation of trans-4,5-Difluoro-1,3-dioxolan-2-one into electrolyte formulations is a key strategy for enhancing the performance of next-generation batteries. Its high oxidative stability and ability to form a protective solid electrolyte interphase (SEI) make it an invaluable component in demanding energy storage applications. kratos.com

Integration in Binary and Ternary Solvent Mixtures for Lithium-Ion Batteries

In lithium-ion batteries, this compound is often utilized as a co-solvent or additive in binary and ternary mixtures of conventional carbonate solvents, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). Even in small concentrations, it can significantly enhance the electrochemical performance of the cell.

For instance, the introduction of this compound into a baseline electrolyte of LiPF6 in EC/DMC can lead to improved capacity retention and coulombic efficiency. This is particularly evident in batteries employing high-capacity anode materials like silicon-carbon (Si/C) composites, which are prone to large volume changes during cycling. The robust SEI layer formed by the decomposition of this compound helps to accommodate these volume changes and maintain the structural integrity of the electrode. researchgate.net

| Electrolyte Composition | Anode Material | Capacity Retention after 200 cycles | Average Coulombic Efficiency |

| 1 M LiPF6 in EC/DMC | Graphite (B72142) | ~85% | >99.5% |

| 1 M LiPF6 in EC/DMC + 2% this compound | Graphite | >90% | >99.8% |

| 1 M LiPF6 in EC/EMC | Si/C | ~60% | ~99.0% |

| 1 M LiPF6 in EC/EMC + 5% this compound | Si/C | >80% | >99.7% |

| Note: The data presented in this table is illustrative and compiled from typical results found in the scientific literature. Actual performance may vary depending on specific cell design and testing conditions. |

Application in Lithium-Metal Battery Electrolyte Formulations

The use of this compound is particularly crucial in lithium-metal batteries, where the highly reactive lithium metal anode is susceptible to the formation of dendritic structures and continuous electrolyte decomposition. The formation of a stable and uniform SEI is paramount to suppress these detrimental processes and ensure safe and reliable operation.

Electrolyte formulations containing this compound, often in combination with other additives and ether-based solvents, have demonstrated the ability to significantly improve the cycling stability of lithium-metal anodes. The resulting LiF-rich SEI exhibits high ionic conductivity and mechanical robustness, which effectively inhibits dendrite growth and minimizes parasitic reactions with the electrolyte. nih.gov This leads to a higher average Coulombic efficiency and an extended cycle life for the lithium-metal battery. acs.org

Interfacial Engineering through Solid Electrolyte Interphase (SEI) Formation and Optimization

The primary function of this compound as an electrolyte additive is to engineer a stable and effective SEI on the anode surface. This passivation layer is formed during the initial charging cycles through the reductive decomposition of the electrolyte components.

Mechanistic Studies of SEI Layer Evolution on Anode Surfaces (e.g., LiF-rich SEI)

Mechanistic studies, often employing techniques like X-ray photoelectron spectroscopy (XPS), have revealed that the SEI formed in the presence of this compound is enriched with lithium fluoride (B91410) (LiF). kratos.com The electrochemical reduction of the C-F bonds in the this compound molecule is a key step in this process.

The decomposition of this compound on the anode surface is believed to proceed through a multi-step reaction, leading to the formation of various organic and inorganic species. The presence of fluorine atoms in the molecule facilitates the formation of a high concentration of LiF in the SEI. This LiF-rich nature is considered highly beneficial due to the wide electrochemical window and excellent passivation properties of LiF. kratos.comresearchgate.net

Impact on Anode-Electrolyte Interface Stability and Performance

The composition and morphology of the SEI have a direct impact on the stability and performance of the anode-electrolyte interface. A LiF-rich SEI, facilitated by this compound, offers several advantages:

Improved Stability: The dense and stable nature of the LiF-rich SEI minimizes the continuous decomposition of the electrolyte, leading to a longer cycle life. nih.gov

Enhanced Ionic Conductivity: The SEI allows for the efficient transport of lithium ions while being electronically insulating, which is crucial for high-rate performance.

Mechanical Robustness: For high-capacity anodes like silicon, which undergo significant volume expansion and contraction, the mechanically robust SEI helps to maintain the integrity of the electrode and prevent cracking. researchgate.net

| Anode Material | Electrolyte Additive | Key SEI Component | Impact on Anode Stability |

| Graphite | None | Lithium Ethylene Dicarbonate (LEDC) | Moderate stability, prone to continuous growth |

| Graphite | This compound | Lithium Fluoride (LiF) | High stability, suppressed electrolyte decomposition |

| Silicon | None | Complex mixture of organic/inorganic species | Poor stability, SEI ruptures during cycling |

| Silicon | This compound | LiF-rich, polymeric species | Significantly improved stability and cycle life |

| Note: This table provides a qualitative comparison based on findings from various research studies. |

Contribution to Cathode-Electrolyte Interphase (CEI) Formation and Characteristics

While the primary focus has been on the anode, this compound can also influence the formation and properties of the cathode-electrolyte interphase (CEI). The CEI is a passivation layer that forms on the cathode surface at high potentials and is critical for preventing electrolyte oxidation and transition metal dissolution from the cathode material.

Mitigation of Undesirable Electrochemical Phenomena and Degradation Pathways

The inherent reactivity of electrode materials and electrolytes in high-energy battery systems often leads to degradation mechanisms that compromise battery life and safety. This compound has been identified as a key enabler in suppressing these detrimental processes through the formation of stable interfacial layers.

Suppression of Lithium Dendrite Growth and Morphology Control

The formation of lithium dendrites on the anode surface during repeated charging and discharging cycles is a major safety concern for lithium-metal batteries, as it can lead to internal short circuits and thermal runaway. Research has shown that the introduction of this compound into the electrolyte can effectively suppress the growth of these dendrites. The mechanism behind this suppression lies in the additive's ability to be preferentially reduced at the anode surface, forming a robust and uniform solid electrolyte interphase (SEI) layer. This SEI is enriched with lithium fluoride (LiF), a compound known for its high interfacial energy and low electronic conductivity, which physically obstructs dendritic growth and promotes a more uniform deposition of lithium ions.

Inhibition of Electrode Corrosion and Dissolution Processes (e.g., Aluminum Current Collector Protection)

This protective layer, formed through the oxidative decomposition of the additive at high potentials, acts as a barrier that prevents direct contact between the highly reactive cathode surface and the bulk electrolyte. By inhibiting the continuous decomposition of the electrolyte, the CEI helps to preserve the structural integrity of the cathode and the aluminum current collector. While direct studies focusing solely on the interaction of this compound with aluminum are limited, the established principle of CEI formation by fluorinated additives suggests a significant role in preventing the anodic dissolution of the aluminum foil, thereby enhancing the long-term stability of high-voltage cells. oaepublish.com

Enhancements in Electrochemical Performance Metrics in Advanced Battery Chemistries

The ability of this compound to form stable interfacial layers on both the anode and cathode directly translates into significant improvements in key electrochemical performance metrics.

Improvement of Cycling Stability and Capacity Retention

The formation of stable SEI and CEI layers is paramount for achieving long-term cycling stability in lithium-ion batteries. The robust interfaces created by the decomposition products of this compound prevent the continuous consumption of the electrolyte and the degradation of the electrode materials over repeated cycles. This leads to a significant improvement in capacity retention. For instance, in Li||NCM811 full cells operating at a high voltage of 4.5 V, the introduction of this additive has been shown to result in a capacity retention of up to 75% after 200 cycles. acs.org

| Battery Chemistry | Additive Concentration | Key Improvement | Reference |

|---|---|---|---|

| Li||NCM811 | Not Specified | Capacity retention of up to 75% after 200 cycles at 4.5 V | acs.org |

Augmentation of High-Voltage Compatibility and Oxidative Stability

The push for higher energy density has led to the development of cathode materials that operate at increasingly higher voltages. However, conventional carbonate-based electrolytes exhibit poor oxidative stability at potentials above 4.2 V versus Li/Li+, leading to rapid degradation. Fluorinated compounds like this compound possess higher oxidation potentials compared to their non-fluorinated counterparts. This inherent stability, combined with its ability to form a protective CEI, makes it an excellent additive for high-voltage battery systems. The CEI effectively suppresses the oxidative decomposition of the main electrolyte components, enabling stable cycling at voltages up to and beyond 4.5 V.

Performance under Extreme Conditions: Low-Temperature Operation Considerations

Operating lithium-ion batteries at low temperatures is challenging due to the increased viscosity of the electrolyte, which leads to reduced ionic conductivity and sluggish charge transfer kinetics at the electrode-electrolyte interface. While direct and extensive data on this compound at low temperatures is still emerging, studies on the closely related compound, fluoroethylene carbonate (FEC), provide valuable insights. The addition of FEC has been shown to improve the low-temperature performance of Li-ion batteries by forming a more effective SEI with lower charge transfer resistance. xmu.edu.cnresearchgate.netresearchgate.net For example, adding 5 wt% FEC to a commercial electrolyte increased the discharge capacity retention at -40°C from 31.7% to 43.7%. xmu.edu.cn Similarly, another study demonstrated that with 10 wt% FEC, the discharge capacity at -40°C was 75.3% of the room temperature capacity, compared to only 46.8% without the additive. researchgate.net Given the similar chemical nature and function of this compound, it is anticipated to offer comparable benefits by facilitating the formation of a stable and less resistive interphase, thereby improving the kinetics of lithium-ion transport even at sub-zero temperatures.

| Additive | Concentration | Test Condition | Improvement in Discharge Capacity Retention | Reference |

|---|---|---|---|---|

| Fluoroethylene Carbonate (FEC) | 5 wt% | -40°C | Increased from 31.7% to 43.7% | xmu.edu.cn |

| Fluoroethylene Carbonate (FEC) | 10 wt% | -40°C | Increased from 46.8% to 75.3% of room temperature capacity | researchgate.net |

Polymerization Chemistry and Advanced Material Properties of Fluorinated Dioxolane Derivatives

Radical Polymerization Mechanisms and Kinetics of Dioxolane Monomers

The polymerization of perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers is typically achieved through free-radical mechanisms. researchgate.netacs.org These polymerizations can be initiated in bulk or solution using perfluorinated initiators, such as perfluorodibenzoyl peroxide, at temperatures ranging from 60-80°C. researchgate.netacs.org An efficient synthetic route for these monomers involves the direct fluorination of hydrocarbon precursors. researchgate.netacs.org

The kinetics of the polymerization are influenced by the substituents on the 4 and 5 positions of the dioxolane ring. researchgate.net For instance, kinetic studies have shown that the polymerization rate of perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) is higher than that of perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane (PMDN). acs.org The presence of oxygen during polymerization does not necessarily affect the yield but can significantly alter the polymer structure by introducing unstable units. acs.org Furthermore, the use of hydrogen-containing solvents can lead to polymers with lower molecular weights. acs.org

Synthesis and Characterization of Homo- and Copolymers Incorporating Fluorinated Dioxolane Units

Both homopolymers and copolymers of fluorinated dioxolanes have been successfully synthesized. Homopolymers are created by polymerizing a single type of perfluoro-2-methylene-1,3-dioxolane monomer. researchgate.netresearchgate.net The resulting polymers are typically colorless, transparent, and soluble in fluorinated solvents like hexafluorobenzene. acs.org

Copolymers are readily prepared by reacting fluorinated dioxolane monomers with other fluorovinyl monomers, such as chlorotrifluoroethylene (B8367) (CTFE). researchgate.net This approach is often used to improve the mechanical properties of the resulting material. For example, while some perfluorodioxolane homopolymers can be hard and brittle, their copolymers with monomers like CTFE are flexible, clear, and strong. The composition of the resulting copolymer influences its properties; for instance, increasing the CTFE content in copolymers of perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD) leads to a decrease in the glass transition temperature and an increase in the flexibility of the polymer films. mdpi.com

Characterization of these polymers is performed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the polymer structure, revealing that the primary structure results from vinyl addition polymerization, although some units formed by ring-opening polymerization may also be present. acs.org

Influence of Fluorination Patterns and Stereochemistry on Polymer Microstructure and Conformation

The pattern of fluorination on the monomer units has a profound impact on the polymer's microstructure and bulk properties. The introduction of fluorine atoms can effectively lower the energy levels of the molecular orbitals and promote more ordered thin-film morphologies. rsc.orgnih.gov A higher degree of fluorination tends to induce a more coplanar polymer backbone, which enhances intermolecular interactions and can lead to a certain degree of crystallinity, even in otherwise amorphous polymers. rsc.org This increased order is beneficial for properties such as charge transport in electronic applications. rsc.org

Structure-Property Relationships in Perfluorodioxolane Polymers

The unique chemical structure of perfluorodioxolane polymers directly translates to a set of valuable physical and functional properties.

A key feature of polymers derived from substituted perfluorodioxolanes is their amorphous nature. mdpi.comresearchgate.net This lack of crystallinity prevents light scattering at crystal boundaries, contributing to their high optical transparency, and ensures their solubility in select fluorinated solvents. mdpi.comnih.gov The amorphous characteristic is critical for their processability into thin films and other optical components. researchgate.net

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a crucial parameter for determining a polymer's service temperature. specialchem.com Perfluorodioxolane polymers exhibit high glass transition temperatures, typically ranging from 90°C to 185°C, depending on the specific monomer structure and copolymer composition. researchgate.net For some structures, the Tg can exceed 300°C. elsevierpure.com This high thermal stability makes them suitable for applications in demanding environments, such as in automobiles and aircraft. elsevierpure.com

| Polymer | Glass Transition Temperature (Tg) | Refractive Index (at wavelength) |

|---|---|---|

| General Range | 90 - 185 °C researchgate.net | 1.3280 - 1.3570 (at 632 nm) researchgate.net |

| Poly(perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane) [Poly(PMDD)] | 155 °C / 165 °C mdpi.comacs.org | Not specified |

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) [Poly(PFMMD)] | 130 - 134 °C acs.org | 1.3360 - 1.3270 (400-1550 nm) acs.org |

| Poly(perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane) [Poly(PMDN)] | 161 °C acs.org | Not specified |

The optical properties of polymers are determined by how they interact with light. fiveable.me Perfluorodioxolane polymers exhibit exceptional optical characteristics, including very low refractive indices and extraordinary transparency from the ultraviolet to the near-infrared regions. researchgate.netacs.org The low refractive index, typically between 1.33 and 1.36, is a direct result of the fluorine atoms in the structure. researchgate.netacs.org

This combination of properties makes these materials highly suitable for advanced optical applications, such as plastic optical fibers, antireflective coatings, and pellicles for microelectronics manufacturing. researchgate.netacs.org Their material dispersion is also reported to be superior to that of some commercial fluoropolymers like Cytop™. acs.org The quality of these optical properties depends on factors like the specific polymer formulation and processing conditions. intertek.com

One of the most promising applications for perfluorodioxolane polymers is in gas separation membranes. mdpi.comnih.gov These amorphous, glassy polymers can be formed into thin, continuous films that exhibit extraordinary gas transport properties. mdpi.comresearchgate.net The mechanism of transport involves gas molecules dissolving into the membrane and diffusing through it. nih.gov

Compared to commercial perfluoropolymers such as Teflon™ AF, Hyflon® AD, and Cytop™, these newer dioxolane-based polymers show not only high gas permeability but also significantly enhanced selectivity for important gas pairs. mdpi.comelsevierpure.com For example, membranes made from copolymers of perfluoro(2-methylene-1,3-dioxolane) have demonstrated H₂/CH₄ selectivity as high as 130, a value that far exceeds the performance of previous commercial perfluoropolymers. researchgate.netelsevierpure.com These materials show performance near or above the "upper bound" limit for several important gas separations, including CO₂/CH₄, N₂/CH₄, and He/CH₄. mdpi.comfigshare.com The performance is highly dependent on the copolymer composition, with adjustments allowing for the tuning of permeability and selectivity. elsevierpure.com

| Polymer System | Gas Pair | Selectivity (α) | Permeability (P) / Permeance | Source |

|---|---|---|---|---|

| Poly(PFMDD-co-CTFE) | CO₂/CH₄ | High | High | researchgate.net |

| Poly(PFMDD-co-CTFE) | N₂/CH₄ | High | High | researchgate.net |

| Copolymer of perfluoro(2-methylene-1,3-dioxolane) (57 mol%) | H₂/CH₄ | 130 | 700 GPU (H₂) | researchgate.netelsevierpure.com |

| Poly(PFMD) & Poly(PFMMD) | He/CH₄ | Near/Above Upper Bound | Not specified | figshare.com |

| Poly(PFMD) & Poly(PFMMD) | H₂/CH₄ | Near/Above Upper Bound | Not specified | figshare.com |

Computational and Theoretical Investigations of 4,5 Difluoro 1,3 Dioxolan 2 One

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure, Conformation, and Energetics

Density Functional Theory (DFT) has been a primary tool for analyzing the molecular structure and properties of trans-4,5-Difluoro-1,3-dioxolan-2-one and its isomers. dpg-verhandlungen.de These studies involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms, which is crucial for understanding its stability and behavior. The 1,3-dioxolane (B20135) ring is not planar and typically adopts a puckered conformation, most commonly an "envelope" or "twist" form, to minimize steric strain and electrostatic repulsion. DFT calculations determine which conformation is energetically more favorable for the trans-difluoro substituted version.

Key molecular properties have been calculated using these methods to predict the molecule's behavior as a solvent or additive in an electrolyte. For instance, calculations provide values for the dipole moment, which influences solubility and dielectric constant, and the reduction potential, which is critical for its function in forming a solid electrolyte interphase (SEI). scribd.com These theoretical investigations have been applied to a range of fluorinated carbonate solvents to compare their properties and identify promising candidates for high-energy-density batteries. dpg-verhandlungen.de

| Property | Calculated Value |

|---|---|

| Reduction Potential (eV) | -13.91 |

| Dipole Moment (D) | 1.63 |

Vibrational Spectroscopy Simulations and Detailed Spectral Assignments (FTIR, FT-Raman)

Theoretical vibrational spectroscopy is an essential component of computational studies, performed in conjunction with geometry optimization. dpg-verhandlungen.de By calculating the harmonic frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. This simulated spectrum serves two main purposes: first, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum; second, it allows for the detailed assignment of specific vibrational modes to experimentally observed spectral peaks.

For this compound, these simulations would identify the characteristic frequencies for key functional groups, such as the C=O stretching of the carbonate group, the C-O stretching of the dioxolane ring, and the C-F stretching modes. While detailed spectral assignments for this specific molecule are not widely published, the methodology is well-established from studies on analogous compounds like 4,5-dichloro-1,3-dioxolan-2-one. Theoretical support is vital for interpreting complex experimental spectra of electrolyte systems where multiple components and their interactions can lead to overlapping peaks. dpg-verhandlungen.de

Molecular Dynamics Simulations for Understanding Electrolyte Solvation Structures and Interfacial Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method has been specifically applied to electrolyte systems containing this compound to understand its behavior at a macroscopic level. dpg-verhandlungen.de A key focus of these simulations is to characterize the solvation structure of lithium ions (Li⁺). The simulations reveal how many solvent molecules, including the fluorinated dioxolanone, and anions coordinate with a Li⁺ ion to form its primary solvation sheath. researchgate.net This structure is fundamental to the electrolyte's properties, including its ionic conductivity and viscosity.

Furthermore, MD simulations are used to investigate interfacial dynamics, particularly the interaction of the solvent molecules with electrode surfaces. osti.gov Studies have simulated the adsorption of this compound on cathode surfaces, like lithium nickel manganese cobalt oxide (NMC), revealing a relatively weak interaction. osti.gov This type of analysis is crucial for understanding how the molecule participates in the formation of the SEI on the anode and the cathode-electrolyte interphase (CEI) on the cathode, which are critical for the long-term stability and performance of lithium-ion batteries. researchgate.netresearchgate.netresearchgate.netresearchgate.net Simulations of localized high-concentration electrolytes (LHCEs) containing this compound have been used to examine distinct solvation structures that influence battery performance and safety. dpg-verhandlungen.de

Electronic Structure Calculations and Reactivity Analyses

The electrochemical reactivity of an electrolyte component is governed by its electronic structure. DFT calculations are used to determine key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dpg-verhandlungen.de The LUMO energy is particularly important for SEI-forming additives, as a lower LUMO energy indicates that the molecule is more easily reduced (i.e., it can more readily accept an electron).

For this compound, calculations show it has a relatively low LUMO energy compared to non-fluorinated carbonate solvents. researchgate.net This property is intentional; it allows the molecule to be preferentially reduced on the anode surface during the initial charging cycles of a battery. This controlled reduction leads to the formation of a stable, uniform SEI layer rich in inorganic compounds like lithium fluoride (B91410) (LiF). researchgate.netresearchgate.net This protective layer prevents further decomposition of the bulk electrolyte, thereby enhancing the battery's lifespan and efficiency. The relationship between the calculated LUMO energy and the desired reductive decomposition is a cornerstone of the rational design of electrolyte additives. researchgate.netgoogle.com

| Compound | LUMO Energy (eV) | Calculation Method |

|---|---|---|

| cis-4,5-Difluoro-1,3-dioxolan-2-one | 0.08 | B3LYP/6-31G google.com |

| 4,4-Difluoro-1,3-dioxolan-2-one | 0.22 | B3LYP/6-31G google.com |

| 4-Fluoro-1,3-dioxolan-2-one (B53678) | 0.52 | B3LYP/6-31G* google.com |

Future Research Directions and Translational Perspectives

Development of Novel Fluorinated Dioxolanone Derivatives with Tailored Properties

The success of trans-4,5-difluoro-1,3-dioxolan-2-one as an electrolyte additive has spurred interest in creating new derivatives with precisely controlled properties. Future research will focus on synthesizing novel fluorinated dioxolanones by modifying the number and position of fluorine substituents and introducing various functional groups. acs.org The goal is to fine-tune critical characteristics such as electrochemical stability, ionic conductivity, viscosity, and solubility of lithium salts. researchgate.net For instance, strategic fluorination can lower the highest occupied molecular orbital (HOMO) energy levels, thereby increasing oxidation stability, which is crucial for high-voltage lithium-ion batteries. acs.org Conversely, it also tends to lower the lowest unoccupied molecular orbital (LUMO) levels, which can impact reductive stability at the anode. acs.orgcymitquimica.com

The development of these new compounds will involve exploring structure-activity relationships to understand how specific molecular designs influence performance. nih.gov By creating a library of derivatives, researchers can identify candidates with optimized properties for specific applications, such as high-energy-density batteries or specialized polymer materials. researchgate.net This approach allows for the creation of materials with enhanced safety features, such as higher flash points and reduced flammability. researchgate.net

In Operando Characterization Techniques for Dynamic Interfacial Phenomena

A critical aspect of understanding how additives like this compound function is to observe their effects in real-time within a working battery. The solid electrolyte interphase (SEI) is a dynamic layer formed on the electrode surface that is crucial for battery performance and longevity. nih.gov Future research will increasingly rely on in operando (during operation) characterization techniques to probe the formation and evolution of the SEI. nih.gov

Techniques such as operando soft X-ray absorption spectroscopy (XAS) can provide nanoscale, interface-sensitive chemical information about the SEI as it forms and changes during electrochemical cycling. researchgate.net Other methods like in situ Fourier Transform Infrared (FTIR) spectroscopy, grazing incidence X-ray diffraction, and various vibrational spectroscopies can offer complementary insights into the chemical composition and structural evolution of the electrode-electrolyte interface. nih.govacs.org These advanced analytical methods will allow scientists to directly observe the role of fluorinated dioxolanone derivatives in creating a stable and efficient SEI, particularly the formation of key components like lithium fluoride (B91410) (LiF). acs.orgnih.gov

Rational Design and Prediction of Next-Generation Electrolyte Components through Advanced Computational Methods

The trial-and-error approach to developing new electrolyte materials is being superseded by rational design strategies powered by advanced computational methods. acs.org Quantum chemical calculations, density functional theory (DFT), and classical molecular dynamics (MD) simulations are becoming indispensable tools for predicting the properties and behavior of novel fluorinated compounds before they are synthesized in the lab. acs.orgrsc.orgrsc.orgarxiv.org

These computational techniques allow researchers to:

Predict Electrochemical Stability: Calculate oxidation and reduction potentials to screen for compounds stable at the desired operating voltages. acs.org

Analyze Solvation Structures: Simulate how lithium ions interact with solvent molecules and anions, which is critical for understanding ionic conductivity and SEI formation mechanisms. acs.orgrsc.orgrsc.org MD simulations can reveal the coordination numbers and radial distribution functions of ions in the electrolyte. acs.orgrsc.org

Investigate Reaction Mechanisms: Elucidate the decomposition pathways of electrolyte components to predict the composition of the resulting SEI layer. For example, calculations can show that linear carbonates fluorinated at the α-position are more likely to produce LiF, a beneficial SEI component. acs.org

By providing detailed molecular-level insights, these predictive models accelerate the discovery and optimization of next-generation electrolyte additives, reducing development time and costs. acs.orgarxiv.org

Table 1: Advanced Computational Methods in Electrolyte Design

| Computational Method | Application in Electrolyte Research | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and electrochemical potentials. rsc.orgarxiv.org | Oxidation/reduction stability, binding energies between ions and solvents, decomposition pathways. acs.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of electrolytes at the atomic level. acs.orgrsc.orgrsc.org | Li+ solvation shell structure, ionic conductivity, transport properties, coordination numbers. acs.orgrsc.org |

| Quantum Chemical Calculations | Evaluating molecular properties and interaction strengths. acs.orgacs.org | Ion-solvent binding energies, electrostatic potential distributions, frontier orbital energies (HOMO/LUMO). acs.orgacs.org |

Scalable Synthesis and Industrial Implementation Strategies for Advanced Battery and Polymer Materials

For any promising new material to have a real-world impact, a pathway for its cost-effective and large-scale production must be established. A key future direction for this compound and its derivatives is the development of scalable synthesis routes. While methods like halogen exchange are common for producing fluorinated carbonates, optimizing these processes for industrial volumes requires addressing challenges related to cost, yield, purity, and environmental impact. researchgate.net

Translational research will also focus on integrating these advanced additives into commercial lithium-ion battery manufacturing lines. This involves extensive testing to ensure compatibility with existing electrode materials (like graphite (B72142) and silicon-carbon composites) and other electrolyte components. researchgate.netresearchgate.net Strategies for industrial implementation will need to consider the optimal concentration of the additive, which is typically in the range of 1 to 25% by weight, to balance performance gains against factors like increased viscosity or cost. google.com The ultimate goal is to leverage the improved cycling stability, thermal stability, and safety imparted by these fluorinated additives to produce more durable and reliable energy storage systems. researchgate.netresearchgate.net

Q & A

Q. What are the established synthetic routes for trans-4,5-Difluoro-1,3-dioxolan-2-one (DFEC), and how can its stereochemical purity be verified?

DFEC is synthesized via cyclocarbonylation of fluorinated vicinal diols with phosgene or carbonyl diimidazole under anhydrous conditions. For stereochemical control, trans-configuration is achieved using trans-1,2-difluoroethylene glycol as the precursor . Purity and stereochemistry are confirmed using:

- 1H/19F NMR : Peaks for fluorine substituents (δ ~ -180 to -190 ppm in 19F NMR) and vicinal coupling constants (J ≈ 6–8 Hz for trans-configuration) .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., analogous dioxolane derivatives in ).

- IR spectroscopy : C=O stretch at ~1809 cm⁻¹ .

Q. What analytical techniques are critical for characterizing DFEC’s physicochemical properties?

Key methods include:

- Mass spectrometry : Exact mass determination (123.997 g/mol) and fragmentation patterns .

- Thermogravimetric analysis (TGA) : Thermal stability assessment (decomposition onset >200°C based on analogous fluorinated carbonates) .

- Density/polarity measurements : Predicted density ~1.52 g/cm³ and solubility in polar aprotic solvents (e.g., EC/DMC mixtures) .

Advanced Research Questions

Q. How does DFEC function as an electrolyte additive in lithium-ion batteries, and what experimental protocols optimize its performance?

DFEC improves solid-electrolyte interphase (SEI) stability in high-voltage LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) systems by:

- Film-forming activity : Electrochemical reduction at anode surfaces, forming LiF-rich SEI layers that suppress solvent decomposition .

- Experimental design :

Q. What computational methods elucidate DFEC’s reactivity and decomposition pathways in battery electrolytes?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Reduction potentials : LUMO energies correlate with SEI-forming propensity .

- Decomposition products : Fluoride release via ring-opening reactions, validated by in-situ FTIR during cyclic voltammetry .

- Electrode interactions : Adsorption energies on graphite anodes calculated using Vienna Ab Initio Simulation Package (VASP) .

Q. How can researchers address contradictions in reported electrochemical stability of DFEC-based electrolytes?

Conflicting data often stem from:

- Impurity effects : Trace protic contaminants (e.g., HF) accelerate decomposition. Mitigate via rigorous drying (molecular sieves, <5 ppm H₂O) .

- Electrode compatibility : Test DFEC with alternative cathodes (e.g., LiCoO₂ vs. NCA) to isolate material-specific interactions .

- Accelerated aging studies : 60°C storage with impedance spectroscopy to quantify SEI resistance changes .

Q. What safety and handling protocols are essential for DFEC in laboratory settings?

- Storage : Argon atmosphere, desiccated at –20°C to prevent hydrolysis .

- Incompatibilities : Avoid oxidizers (e.g., KMnO₄) due to potential exothermic decomposition .

- PPE : Nitrile gloves, goggles, and fume hood use during synthesis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.